molecular formula C21H18N2S B14657316 2,3,5-Triphenylimidazolidine-4-thione CAS No. 50530-28-4

2,3,5-Triphenylimidazolidine-4-thione

Cat. No.: B14657316
CAS No.: 50530-28-4
M. Wt: 330.4 g/mol
InChI Key: AWRPLHRRJKPKGH-UHFFFAOYSA-N
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Description

2,3,5-Triphenylimidazolidine-4-thione is a heterocyclic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of three phenyl groups attached to the imidazolidine ring, with a thione group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Triphenylimidazolidine-4-thione typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triphenylimidazolidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,5-Triphenylimidazolidine-4-thione involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for its antimicrobial and anti-inflammatory effects. Additionally, the phenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

2,3,5-Triphenylimidazolidine-4-thione can be compared with other imidazolidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties .

Properties

CAS No.

50530-28-4

Molecular Formula

C21H18N2S

Molecular Weight

330.4 g/mol

IUPAC Name

2,3,5-triphenylimidazolidine-4-thione

InChI

InChI=1S/C21H18N2S/c24-21-19(16-10-4-1-5-11-16)22-20(17-12-6-2-7-13-17)23(21)18-14-8-3-9-15-18/h1-15,19-20,22H

InChI Key

AWRPLHRRJKPKGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=S)N(C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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